N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10015896
InChI: InChI=1S/C17H19IN2O3S/c1-2-3-12-19-24(22,23)14-10-8-13(9-11-14)20-17(21)15-6-4-5-7-16(15)18/h4-11,19H,2-3,12H2,1H3,(H,20,21)
SMILES: CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I
Molecular Formula: C17H19IN2O3S
Molecular Weight: 458.3 g/mol

N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide

CAS No.:

Cat. No.: VC10015896

Molecular Formula: C17H19IN2O3S

Molecular Weight: 458.3 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide -

Specification

Molecular Formula C17H19IN2O3S
Molecular Weight 458.3 g/mol
IUPAC Name N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide
Standard InChI InChI=1S/C17H19IN2O3S/c1-2-3-12-19-24(22,23)14-10-8-13(9-11-14)20-17(21)15-6-4-5-7-16(15)18/h4-11,19H,2-3,12H2,1H3,(H,20,21)
Standard InChI Key WDAWRMSUNUSKQB-UHFFFAOYSA-N
SMILES CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I
Canonical SMILES CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-[4-(Butylsulfamoyl)phenyl]-2-iodobenzamide (C₁₇H₁₇IN₂O₃S) features:

  • Core structure: A benzamide scaffold substituted with iodine at the ortho position.

  • Sulfamoyl group: A butylsulfamoyl moiety at the para position of the phenyl ring.

The iodine atom introduces steric and electronic effects critical for molecular interactions, while the sulfamoyl group enhances solubility and target binding .

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC₁₇H₁₇IN₂O₃SCalculated
Molecular weight456.25 g/molComputed
IUPAC name2-iodo-N-[4-(butylsulfamoyl)phenyl]benzamideLexiChem
SMILESICC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCCCOEChem

Synthetic Pathways and Methodologies

Nucleophilic Substitution Strategies

Analogous sulfonamide-benzamide hybrids are synthesized via:

  • Sulfonylation: Reaction of 4-aminophenyl derivatives with sulfonyl chlorides.

  • Amidation: Coupling of 2-iodobenzoic acid with sulfamoylated anilines using carbodiimide reagents .

For example, 2-iodo-N-(2-methyl-4-sulfamoylphenyl)benzamide (PubChem CID 43246541) is prepared through sequential sulfonylation and amidation . Adapting this protocol, the butylsulfamoyl variant likely involves:

  • Step 1: Sulfamoylation of 4-aminophenol with butylsulfamoyl chloride.

  • Step 2: Amide bond formation with 2-iodobenzoyl chloride .

Pharmacological Properties and Biological Activity

Table 2: Comparative Inhibitory Profiles of Sulfamoylated Analogs

CompoundTarget EnzymeIC₅₀ (nM)Cell LineSource
5lSTS0.21MCF-7
IrosustatSTS1.06MCF-7
N-[4-(Butylsulfamoyl)phenyl]-2-iodobenzamide (predicted)STS0.5–5.0*Extrapolated

*Theoretical estimate based on structural similarity.

Therapeutic Applications and Clinical Relevance

Oncology

Sulfamoylbenzamides are investigated for hormone-dependent cancers. STS inhibitors block estrogen sulfate hydrolysis, reducing tumor proliferation . The iodine substituent may enhance membrane permeability and target affinity, as seen in radioisotope-labeled analogs .

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